N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyridazinone moiety, a pyrrolidine sulfonamide group, and a benzamide structure, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-oxopyridazine, ethylamine, 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, and coupling reagents.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would involve optimization of reaction conditions to maximize yield and purity. This might include:
Scaling up the reaction: Using larger reactors and continuous flow systems.
Optimization of reagents: Using cost-effective and readily available reagents.
Purification: Employing large-scale chromatographic or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring.
Substitution: The benzamide and pyrrolidine sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with various proteins, useful in drug design.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Possible applications in treating conditions such as inflammation, cancer, or infectious diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in biological systems, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-16-4-3-9-19-21(16)13-10-18-17(23)14-5-7-15(8-6-14)26(24,25)20-11-1-2-12-20/h3-9H,1-2,10-13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHUDWSICCMODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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